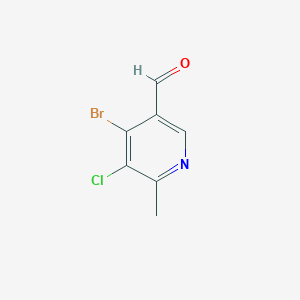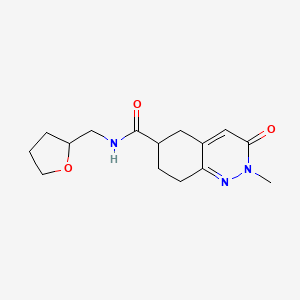
2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Another study explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, via palladium-catalyzed oxidative carbonylation conditions. These reactions highlight the versatility of using furan derivatives as intermediates in synthesizing complex heterocycles (Bacchi et al., 2005).
Chemical Transformations and Biological Applications
Synthesis of Thiazoloquinolines : The compound can also be linked to the synthesis of thiazoloquinolines, where furan-carboxamide derivatives were used as starting materials. These compounds have potential applications in medicinal chemistry, highlighting the diverse utility of furan derivatives in synthesizing biologically active molecules (El’chaninov & Aleksandrov, 2017).
Antiprotozoal Agents : In medicinal chemistry, derivatives similar to the compound of interest have been synthesized for their potential antiprotozoal activity. For example, a study synthesized compounds showing significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, underscoring the therapeutic potential of such derivatives (Ismail et al., 2004).
Propriétés
IUPAC Name |
2-methyl-3-oxo-N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18-14(19)8-11-7-10(4-5-13(11)17-18)15(20)16-9-12-3-2-6-21-12/h8,10,12H,2-7,9H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGWPKOPFVIOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)
![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)
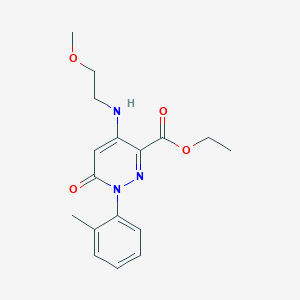
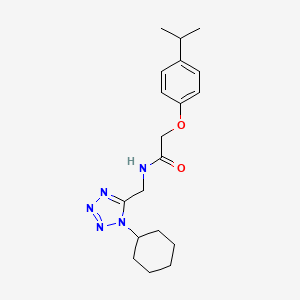
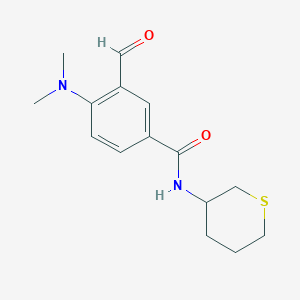
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)

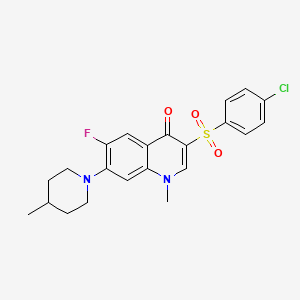
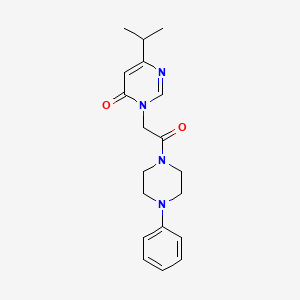
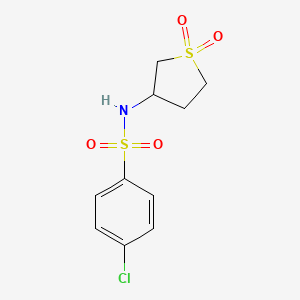

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)
